molecular formula C17H18N2OS2 B2807761 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034298-95-6

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2807761
CAS No.: 2034298-95-6
M. Wt: 330.46
InChI Key: KIYUDVNZFKVABG-UHFFFAOYSA-N
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Description

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of benzo[b]thiophene and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[b]thiophene Intermediate: Starting with a suitable benzo[b]thiophene precursor, various functionalization reactions such as halogenation, lithiation, or Grignard reactions can be employed to introduce the propan-2-yl group.

    Formation of the Thiophene Intermediate: Similarly, the thiophene moiety can be functionalized to introduce the thiophen-2-ylmethyl group.

    Coupling Reaction: The two intermediates are then coupled using urea as a linking agent under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    1-(Benzo[b]thiophen-3-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the propan-2-yl group, which may affect its biological activity and electronic properties.

    1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)urea: Lacks the thiophen-2-ylmethyl group, potentially altering its reactivity and applications.

Uniqueness: 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both benzo[b]thiophene and thiophene moieties, which confer distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12(19-17(20)18-10-14-5-4-8-21-14)9-13-11-22-16-7-3-2-6-15(13)16/h2-8,11-12H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYUDVNZFKVABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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